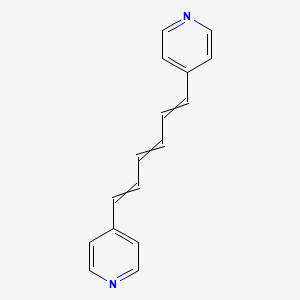
Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the desired compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Modifications: Introducing or modifying functional groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- may include other pyridine derivatives, such as:
Pyridine-2,6-dicarboxylic acid: Known for its chelating properties.
4-Methylpyridine: Used in the synthesis of various chemicals.
2,4,6-Trimethylpyridine: Known for its use in organic synthesis.
Uniqueness
The uniqueness of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- lies in its specific structure and the resulting chemical properties
Eigenschaften
CAS-Nummer |
118464-76-9 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-(6-pyridin-4-ylhexa-1,3,5-trienyl)pyridine |
InChI |
InChI=1S/C16H14N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-14H |
InChI-Schlüssel |
KELBNMIGZKCXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=CC=CC=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


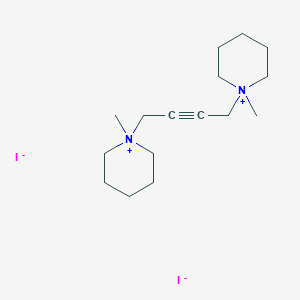
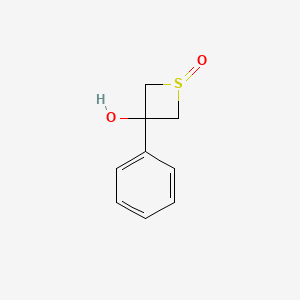

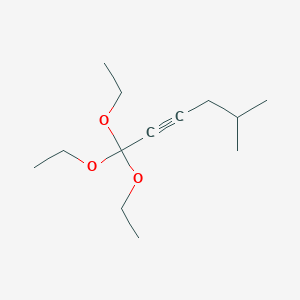

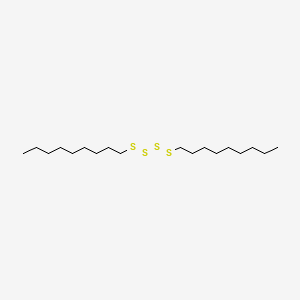



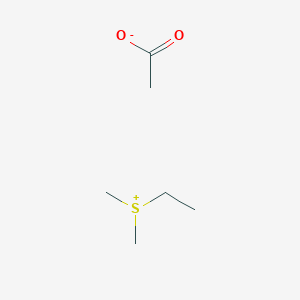
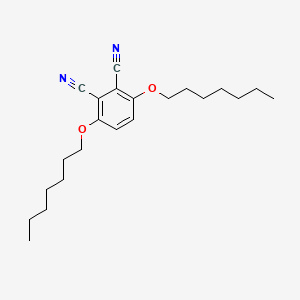
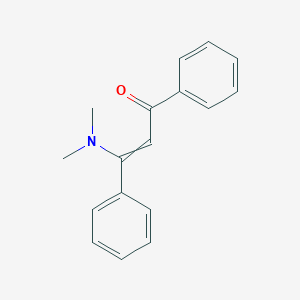
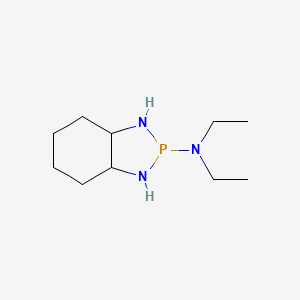
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
